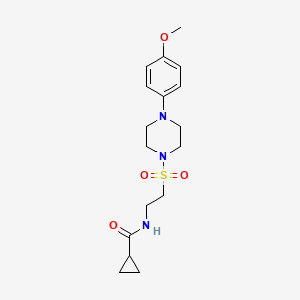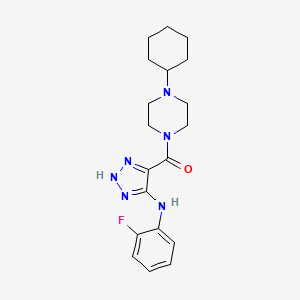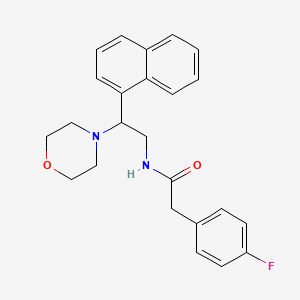
4-((3,4-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-((3,4-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine” is a chemical compound with a molecular formula of C14H19NO7S . It has an average mass of 345.368 Da and a monoisotopic mass of 345.088226 Da .
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For instance, the synthesis of 3,4-dimethoxyphenyl acetonitrile involves decarboxylation, aldoxime reaction, and dehydration reaction . Another method involves the reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with n-butyllithium, followed by reaction with Andersen reagent .Molecular Structure Analysis
The molecular structure of this compound is complex, with a sulfonyl group attached to a phenylmorpholine ring and a dimethoxyphenyl group .Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
One significant application of compounds similar to 4-((3,4-Dimethoxyphenyl)sulfonyl)-2-phenylmorpholine involves the development of fluorescent molecular probes. The study by Diwu et al. (1997) highlights the synthesis and spectral properties of fluorescent solvatochromic dyes, including compounds with structural similarities to this compound. These dyes exhibit strong solvent-dependent fluorescence, useful for creating ultra-sensitive fluorescent molecular probes for biological research. The unique fluorescence-environment dependence and high quantum yields make these compounds ideal for studying various biological events and processes (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Sulfonamide Derivatives in Medicinal Chemistry
Another study by Chohan and Shad (2011) synthesizes and characterizes sulfonamide-derived ligands and their transition metal complexes, including compounds structurally related to this compound. These complexes were evaluated for their in vitro antibacterial, antifungal, and cytotoxic activity, demonstrating moderate to significant activities. This research underscores the potential of sulfonamide derivatives in medicinal chemistry for developing new therapeutic agents (Chohan & Shad, 2011).
Sulfonated Polymeric Materials
Liu et al. (2014) discuss the synthesis and characterization of sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups for use as proton exchange membranes. This research highlights the importance of sulfonation in enhancing the properties of polymeric materials, making them suitable for applications in fuel cells and other energy-related technologies. The sulfonated polymers exhibit excellent thermal stability, low water uptake, and high proton conductivity (Liu, Li, Zhang, Li, Cao, & Jian, 2014).
Environmental Applications
Chen et al. (2016) explored the functionalization of graphene oxide (GO) with 4-aminothiophenol and 3-aminopropyltriethoxysilane for dye and copper removal from water. This study showcases the environmental applications of modified compounds for pollution remediation, highlighting the compound's role in enhancing the sorption efficiency of graphene oxide for contaminants removal (Chen, Zhang, Yang, & Wang, 2016).
Wirkmechanismus
Target of Action
Similar compounds such as sulfonamide derivatives have been reported to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the synthesis of nucleotides .
Mode of Action
Based on the structural similarity to sulfonamide derivatives, it might interact with its targets (like dhfr) and inhibit their function . This inhibition could lead to disruption in the synthesis of nucleotides, affecting DNA replication and cell division.
Biochemical Pathways
This could potentially disrupt DNA replication and cell division .
Result of Action
If it inhibits dhfr, it could potentially lead to disruption in dna replication and cell division, affecting the growth and proliferation of cells .
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)sulfonyl-2-phenylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-22-16-9-8-15(12-17(16)23-2)25(20,21)19-10-11-24-18(13-19)14-6-4-3-5-7-14/h3-9,12,18H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHCAOQGQZHYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2776064.png)



![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methanone;hydrochloride](/img/structure/B2776071.png)
![2-(3,4-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2776072.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2776075.png)


![Tert-butyl 2-[(methylamino)methyl]azetidine-1-carboxylate](/img/structure/B2776081.png)


![methyl 3-methyl-4-[N-(propan-2-yl)6-chloropyridine-3-amido]benzoate](/img/structure/B2776084.png)
![N-[cyano(2-fluorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2776085.png)